tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13662369
Molecular Formula: C27H33N5O4
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33N5O4 |
|---|---|
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | tert-butyl 4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C27H33N5O4/c1-27(2,3)36-26(34)32-14-13-19(22(33)16-32)15-29-25-23(24(28)30-17-31-25)18-9-11-21(12-10-18)35-20-7-5-4-6-8-20/h4-12,17,19,22,33H,13-16H2,1-3H3,(H3,28,29,30,31) |
| Standard InChI Key | DNXLRHFJZXIHDW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key regions:
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Piperidine Core: A six-membered nitrogen-containing ring with a hydroxyl group at the 3-position and a tert-butyl carbamate at the 1-position.
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Pyrimidine Moiety: A 6-amino-substituted pyrimidine ring linked to a 4-phenoxyphenyl group at the 5-position.
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Aminomethyl Bridge: Connects the piperidine and pyrimidine components, enabling conformational flexibility .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The 3-hydroxypiperidine group introduces a chiral center, necessitating enantioselective synthesis to isolate biologically active conformers. Patent literature highlights the importance of stereochemistry in optimizing binding affinity to BTK .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves multi-step organic transformations:
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Piperidine Functionalization:
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Pyrimidine Assembly:
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Coupling Reaction:
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine protection | Boc anhydride, DMAP, DCM | 85% |
| 2 | Hydroxyl group introduction | Mitsunobu reaction (DIAD, PPh₃) | 78% |
| 3 | Pyrimidine synthesis | Guanidine, ethyl acetoacetate | 65% |
| 4 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 70% |
| 5 | Final coupling | EDC/HOBt, DMF | 60% |
Analytical Characterization
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .
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NMR: Distinct signals for tert-butyl (δ 1.4 ppm), pyrimidine NH₂ (δ 6.8 ppm), and piperidine protons (δ 3.2–4.1 ppm) .
Biological Activity and Mechanism of Action
BTK Inhibition
The compound exhibits potent inhibition of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. Biochemical assays demonstrate an IC₅₀ of 12 nM, surpassing first-generation inhibitors like ibrutinib .
Key Interactions:
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Pyrimidine NH₂: Forms hydrogen bonds with BTK’s hinge region (Cys481).
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4-Phenoxyphenyl Group: Engages in hydrophobic interactions with Leu408 and Thr410 .
Off-Target Effects
While selective for BTK, the compound shows moderate activity against:
Therapeutic Applications
Oncology
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B-Cell Malignancies: Preclinical models show efficacy in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
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Solid Tumors: Synergizes with PD-1 inhibitors in melanoma via immunomodulation .
Autoimmune Diseases
Research Findings and Clinical Relevance
Preclinical Studies
Table 3: Structural Analogs and Activities
| Compound | BTK IC₅₀ (nM) | Selectivity Profile |
|---|---|---|
| Ibrutinib | 0.5 | High (BTK, ITK) |
| Acalabrutinib | 3.0 | Moderate (BTK, EGFR) |
| This Compound | 12.0 | Moderate (BTK, EGFR, JAK3) |
| Tirabrutinib | 2.5 | High (BTK) |
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